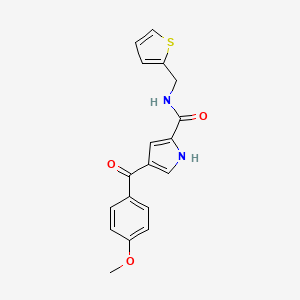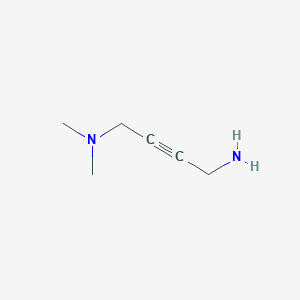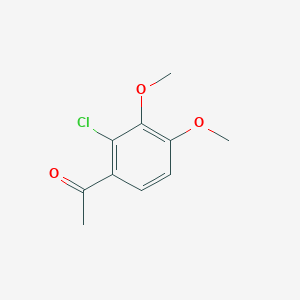![molecular formula C12H17NO5S2 B2656090 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate CAS No. 1520084-22-3](/img/structure/B2656090.png)
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 1520084-15-4 . It has a molecular weight of 287.4 . The IUPAC name for this compound is 3-thia-6-azabicyclo [3.1.1]heptane 4-methylbenzenesulfonate .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo [3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O3S.C5H9NS/c1-6-2-4-7 (5-3-6)11 (8,9)10;1-4-2-7-3-5 (1)6-4/h2-5H,1H3, (H,8,9,10);4-6H,1-3H2 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This led to a dramatic improvement in physicochemical properties .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.
科学的研究の応用
Catalytic Oxidation of Cyclohexene
Research on the controllable and selective catalytic oxidation of cyclohexene, which shares structural similarities with the compound of interest, outlines its importance in the chemical industry. This process can lead to a variety of products with different oxidation states, showcasing the compound's role in synthesizing intermediates used across many industrial applications (Cao et al., 2018).
Neurobiology of Mood and Emotions
Studies on tianeptine, a compound with structural similarities, reveal its impact on neurobiological properties, including neuronal excitability, neuroprotection, and memory. These findings underscore the potential of structurally related compounds in treating depressive disorders (McEwen & Olié, 2005).
Environmental Persistence of Synthetic Compounds
The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, highlighting concerns about the ubiquity and persistence of synthetic chemicals. This research emphasizes the need for understanding the environmental impact of compounds like 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate and their derivatives (Haman et al., 2015).
Green Synthesis and Medicinal Importance of Heterocyclic Compounds
The green synthesis methods and medicinal importance of thiazine derivatives, to which the compound of interest is structurally related, have been discussed, showcasing their role as antibacterial, antifungal, antitumor, and other therapeutic agents (Badshah & Naeem, 2016).
Synthesis and Pharmacological Activities of Heterocyclic Compounds
A comprehensive review of the synthesis and pharmacological activities of heterocyclic compounds, including those similar to the compound of interest, highlights their wide-ranging therapeutic applications. This underscores the importance of heterocyclic chemistry in drug development (Baranwal et al., 2022).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The 3-azabicyclo[3.1.1]heptane core resembled well the pyridine ring, as the geometric parameters r, d, ϕ remained very similar . To demonstrate the practical utility of the 3-azabicyclo[3.1.1]heptane scaffold, it was incorporated into the structure of the antihistamine drug Rupatidine, instead of the pyridine ring . This led to a dramatic improvement in physicochemical properties , indicating potential future directions for the use of this compound in drug development.
特性
IUPAC Name |
3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;7-9(8)2-4-1-5(3-9)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHCDJEFCJOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CS(=O)(=O)CC1N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol](/img/structure/B2656009.png)



![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)
![(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide](/img/structure/B2656019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2656022.png)
![ethyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)

![N-(1-cyanocyclopentyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2656029.png)
